7-(Boc-amino)-2-azaspiro[3.5]nonane
Description
Evolution and Significance of Spirocyclic Architectures in Organic and Medicinal Chemistry
Spirocyclic compounds, which feature two rings connected by a single common atom, have been recognized for over half a century. tandfonline.com However, their utilization in drug discovery and advanced materials science has seen a dramatic increase in recent years. researchgate.netnih.gov This surge in interest is largely attributed to their inherent three-dimensionality. tandfonline.comresearchgate.net Unlike flat aromatic systems, spirocycles can project functional groups in a more diverse and spatially defined manner, allowing for more precise interactions with biological targets like proteins and enzymes. tandfonline.comresearchgate.net
The evolution from simpler, often symmetrical spirocycles to more complex and stereochemically rich structures has been driven by advancements in synthetic methodologies. nih.govresearchgate.net Initially considered challenging to synthesize due to the presence of a quaternary carbon at the spiro center, new catalytic and multi-component reaction strategies have made these scaffolds more accessible. tandfonline.comresearchgate.net This has unlocked a vast and relatively unexplored chemical space, offering opportunities for the development of novel therapeutics with improved properties. tandfonline.comnih.gov The inclusion of spirocyclic motifs in drug candidates can lead to enhanced potency, selectivity, and favorable physicochemical and pharmacokinetic profiles. dndi.org
Distinctive Features and Structural Uniqueness of the Azaspiro[3.5]nonane Scaffold in Contemporary Chemical Synthesis
The azaspiro[3.5]nonane scaffold is a specific type of spirocycle that consists of a four-membered azetidine (B1206935) ring fused to a six-membered cyclohexane (B81311) ring through a spiro carbon atom. This arrangement imparts significant conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. smolecule.com The presence of the nitrogen atom within the smaller ring introduces a key site for chemical modification and potential hydrogen bonding interactions.
The structural uniqueness of the azaspiro[3.5]nonane framework lies in the orthogonal orientation of the two rings. This fixed three-dimensional geometry allows for the precise positioning of substituents in distinct vectors of chemical space. This is a significant advantage over more flexible linear or monocyclic systems. The ability to control stereochemistry at multiple positions on the azaspiro[3.5]nonane core further enhances its utility as a versatile building block in the synthesis of complex molecules. tandfonline.com
Academic Research Landscape of 7-(Boc-amino)-2-azaspiro[3.5]nonane and Related Derivatives
The academic research landscape for this compound and its derivatives is expanding, with a focus on its application as a crucial intermediate in the synthesis of biologically active compounds. The "Boc" (tert-butoxycarbonyl) protecting group on the amino functionality at the 7-position allows for controlled and selective chemical transformations.
Recent studies have highlighted the importance of the 7-amino-2-azaspiro[3.5]nonane core in the development of novel therapeutic agents. For instance, derivatives of this scaffold have been investigated as GPR119 agonists, which are of interest for the treatment of metabolic disorders. nih.gov The optimization of substituents on both the piperidine (B6355638) nitrogen and an aryl group attached to the core structure led to the identification of potent agonists with favorable pharmacokinetic profiles. nih.gov
Furthermore, the 2-azaspiro[3.5]nonane moiety has been explored as a P2 component in inhibitors of the hepatitis C virus (HCV) NS3 protease. nih.gov Although the development of this specific series was halted due to cytotoxicity, the research demonstrated the suitability of this scaffold for building potent enzyme inhibitors. nih.gov The synthesis of the core 2-azaspiro[3.5]nonane intermediate often involves multi-step sequences, highlighting the ongoing need for more efficient synthetic routes. nih.govgoogle.com The versatility of the 7-amino group allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships and the fine-tuning of pharmacological properties.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-azaspiro[3.5]nonan-7-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-4-6-13(7-5-10)8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNIJIQOTYZDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for the Azaspiro 3.5 Nonane Core and Its Functionalized Derivatives
Strategic Approaches to Azaspiro[3.5]nonane Ring System Construction
The construction of the azaspiro[3.5]nonane ring system relies on a variety of synthetic strategies, ranging from direct cyclization methods that form the spirocyclic core in a single key step to more elaborate multi-step sequences.
The formation of the spirocyclic junction is the critical step in synthesizing the azaspiro[3.5]nonane core. Several cyclization methodologies have been developed to achieve this transformation efficiently.
One prominent method is the Reformatsky reaction , which can be adapted for an intramolecular cyclization. In this approach, a Reformatsky reagent, typically a zinc enolate derived from an α-halo ester, reacts with an imine derivative. For instance, the reagent derived from methyl 1-bromocyclohexanecarboxylate can react with N'-(arylmethylidene)benzohydrazides, leading to an initial addition product that undergoes spontaneous intramolecular cyclization to form N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides. researchgate.net This reaction effectively constructs the β-lactam (azetidin-2-one) ring fused at the spiro center.
Radical cyclization presents another powerful strategy for forming the spiro[3.5]nonane architecture. These methods often involve generating a nitrogen-centered radical that undergoes an intramolecular cyclization to create the desired spirocycle. smolecule.com This approach is particularly advantageous for its high functional group tolerance and its ability to form challenging quaternary carbon centers. smolecule.com An efficient method for creating a related ∆¹-3-octalone involves an Mn(III)-mediated radical cyclization as a key step. researchgate.net
Additionally, strain-release driven spirocyclization has been demonstrated as a viable route. For example, the reaction of azabicyclo[1.1.0]butyl ketones with alcohol nucleophiles can lead to the formation of oxa-azaspiro[3.5]nonane systems in high yield. nih.gov This methodology leverages the inherent ring strain of the starting material to drive the formation of the more stable spirocyclic product. A two-step cyclization process is also reported for synthesizing 7-oxo-2-azaspiro[3.5]nonane, achieving yields greater than 82%. google.com
| Cyclization Method | Key Reagents/Conditions | Product Type | Typical Yield | Reference |
| Intramolecular Reformatsky | Zinc, methyl 1-bromocyclohexanecarboxylate, N'-arylmethylidenebenzohydrazides | N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides | Moderate to Good | researchgate.net |
| Radical Cyclization | Radical initiator (e.g., Mn(III) acetate) | Substituted spirocycles | Varies | smolecule.comresearchgate.net |
| Strain-Release Cyclization | Azabicyclo[1.1.0]butyl ketones, alcohol nucleophiles | Oxa-azaspiro[3.5]nonanes | up to 90% | nih.gov |
| Two-Step Cyclization | Phase transfer catalyst, LiAlH₄ | 7-oxo-2-azaspiro[3.5]nonane | >82% | google.com |
Beyond single-step cyclizations, multi-step strategies provide flexible access to a wider range of functionalized derivatives. These can be broadly categorized as convergent or divergent.
A convergent synthesis assembles complex molecules from several individually prepared fragments that are coupled late in the synthetic sequence. A photocatalytic [4 + 2] skeleton-editing strategy exemplifies this, enabling the synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic NHPI esters. rsc.org This approach allows for the joining of distinct building blocks to rapidly build molecular complexity.
In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of structurally related final products. researchgate.net This is highly efficient for creating chemical libraries for drug discovery. For example, functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been prepared from common precursors. univ.kiev.ua These core structures, containing versatile functional groups, can be incorporated into different bioactive compounds. univ.kiev.ua Similarly, a series of N-protected methyl-substituted spirocyclic piperidine-azetidine (2,7-diazaspiro[3.5]nonane) ring systems were developed with two distinct sites for further functionalization, allowing for divergent elaboration. acs.org
Enantioselective and Diastereoselective Synthesis of Chiral Azaspiro[3.5]nonanes
Many applications of azaspiro[3.5]nonanes, particularly in pharmaceuticals, require specific enantiomers or diastereomers. Consequently, significant effort has been directed toward developing asymmetric synthetic methods.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. smolecule.com After the desired chiral center is created, the auxiliary is removed. This strategy has been successfully applied in diastereoselective Reformatsky reactions to produce chiral cyclic moieties. researchgate.net
Organocatalysis , the use of small, metal-free organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. scienceopen.com Chiral phosphoric acids and secondary amine catalysts, such as proline derivatives, are commonly used to create a chiral environment around the reacting species, inducing high enantioselectivity. smolecule.com These catalysts operate through non-covalent interactions like hydrogen bonding to control the facial selectivity of reactions. scienceopen.com
A particularly effective and widely used method for the asymmetric synthesis of amines and nitrogen-containing heterocycles involves the use of chiral N-tert-butanesulfinyl imines . beilstein-journals.orgnih.gov The tert-butanesulfinyl group serves multiple roles: it activates the imine for nucleophilic attack, acts as a powerful chiral directing group to control the stereochemistry of the addition, and is easily cleaved under mild acidic conditions to reveal the free amine. nih.govresearchgate.net
This methodology has been successfully applied to the synthesis of 1-substituted 2-azaspiro[3.5]nonanes. nih.govrsc.org The key step is the highly diastereoselective addition of a carbanion, such as the enolate of ethyl cyclobutanecarboxylate (B8599542), to a chiral N-tert-butanesulfinyl imine. nih.gov The resulting adduct is then converted to the final spirocycle through a sequence involving reduction of the ester and intramolecular cyclization. This three-step procedure can achieve high yields and excellent diastereomeric ratios. rsc.org The stereochemistry of the final product is reliably controlled by the configuration of the starting sulfinamide. researchgate.net
| Substrate/Reagent | Method | Key Features | Diastereomeric Ratio (dr) | Reference |
| N-tert-butanesulfinyl imine + ethyl cyclobutanecarboxylate anion | Chiral Auxiliary-Directed Addition | Forms 1-substituted 2-azaspiro[3.5]nonane precursors | up to 98:2 | rsc.org |
| N-tert-butanesulfinyl imine + lithium acetylide | Chiral Auxiliary-Directed Addition | Key step for azaspirocycle core of perhydrohistrionicotoxin | High diastereoselectivity | researchgate.net |
| N-tert-butanesulfinyl imine + organometallic reagents | General Asymmetric Amine Synthesis | Versatile, high yields, easily removable auxiliary | High de | beilstein-journals.orgnih.gov |
Targeted Synthesis of 7-(Boc-amino)-2-azaspiro[3.5]nonane
The specific compound This compound , also known by its systematic name tert-butyl (2-azaspiro[3.5]nonan-7-yl)carbamate, is a valuable building block in medicinal chemistry. Its synthesis requires the construction of the 2-azaspiro[3.5]nonane core followed by functionalization at the C7 position of the cyclohexane (B81311) ring.
While a single, dedicated publication detailing the complete synthesis of this exact molecule is not available, the route can be inferred from established methodologies for analogous structures. The synthesis would likely begin with the creation of a 7-functionalized 2-azaspiro[3.5]nonane precursor, such as 7-oxo-2-azaspiro[3.5]nonane, which can be synthesized via a two-step cyclization process. google.com
The ketone at the 7-position can then be converted to an amine through reductive amination. The resulting 7-amino-2-azaspiro[3.5]nonane would then be protected. The introduction of the tert-butoxycarbonyl (Boc) protecting group is a standard procedure, typically accomplished by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This sequence provides the target compound, tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, which is a synonym for this compound. lookchem.com This building block, featuring a protected amine, is primed for further elaboration in divergent synthetic schemes. lookchem.com
Precursor Design and Chemical Transformations
The construction of the azaspiro[3.5]nonane framework relies on carefully designed precursors and a sequence of chemical transformations. A common and effective strategy begins with piperidine-based precursors. smolecule.com
A key starting material for the synthesis of the 2-azaspiro[3.5]nonane core is N-Boc-4-piperidone. This precursor undergoes a Wittig reaction to introduce a crucial methylene (B1212753) group, yielding N-Boc-4-methylenepiperidine intermediates. This step is fundamental for the subsequent cyclization that forms the spirocyclic system.
Following the formation of the exocyclic double bond, a [2+2] cycloaddition reaction is employed. This is often achieved using a zinc/copper couple to catalyze the reaction between the methylenepiperidine intermediate and trichloroacetyl chloride, which results in the formation of an N-Boc-7-azaspiro cyclic ketone.
The subsequent steps involve the reduction of the ketone and functional group manipulation. The azaspiro ketone intermediate is reduced to the corresponding alcohol using reducing agents like sodium borohydride (B1222165) or lithium borohydride. The resulting hydroxyl group can then be converted to the desired amino functionality. Finally, deprotection of the Boc group under acidic conditions yields the free amine.
An alternative approach to constructing the azaspiro[3.5]nonane core involves a two-step cyclization methodology. google.com This method can provide high yields, reportedly exceeding 82%, by carefully controlling the formation of each ring. google.com For instance, a first cyclization reaction can be carried out in N,N-dimethylformamide (DMF) with an acid-binding agent, followed by a second cyclization using a reducing agent like lithium aluminum hydride. google.com
A summary of a common synthetic sequence is presented below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Wittig Reaction | Phosphorus ylide, N-Boc-4-piperidone | N-Boc-4-methylenepiperidine |
| 2 | [2+2] Cycloaddition | Trichloroacetyl chloride, Zn/Cu couple | N-Boc-7-azaspiro[3.5]nonan-2-one |
| 3 | Reduction | Sodium borohydride or Lithium borohydride, Room Temperature | N-Boc-7-azaspiro[3.5]nonan-2-ol |
| 4 | Functional Group Transformation | (Not specified in sources) | This compound precursor |
| 5 | Deprotection | 1-5 mol/L HCl in ethyl acetate (B1210297) | 7-Amino-2-azaspiro[3.5]nonane hydrochloride |
Integration and Manipulation of the Boc Protecting Group in Synthesis
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. total-synthesis.com In the synthesis of this compound, the Boc group plays a critical role in masking the reactivity of the nitrogen atom in the piperidine (B6355638) ring of the precursor and the exocyclic amino group.
The introduction of the Boc group, or Boc protection, is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). total-synthesis.com This reaction is straightforward and often proceeds with high yield. total-synthesis.com
The Boc group is orthogonal to many other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by base, and the benzyloxycarbonyl (Cbz) group, which is cleaved by catalytic hydrogenation. total-synthesis.com This orthogonality is a significant advantage in multi-step syntheses, allowing for the selective deprotection of different functional groups within the same molecule.
In the context of this compound synthesis, the Boc group on the piperidine nitrogen directs the initial synthetic steps and is often carried through several transformations. A second Boc group would be introduced to protect the 7-amino functionality. The removal of the Boc group is the final step to unveil the desired primary amine or to allow for further functionalization at that position. This is typically accomplished by treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent. total-synthesis.comresearchgate.net
The stability and selective removal of the Boc group are key to the successful synthesis of complex molecules like this compound, enabling the construction of the core structure while protecting the reactive amine functionalities. researchgate.net
Optimization of Reaction Conditions and Yields for Scalable Production
The transition from laboratory-scale synthesis to scalable production of this compound and related derivatives necessitates the optimization of reaction conditions to maximize yields and ensure process efficiency. Several factors, including temperature, solvent, and catalyst selection, are critical in achieving these goals.
Temperature control is a crucial parameter. For instance, in reduction reactions using powerful hydrides like lithium aluminum hydride (LiAlH₄), cooling the reaction to -20°C can minimize the formation of side products.
The choice of solvent can significantly impact reaction kinetics and the solubility of intermediates. Polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF) are often employed to enhance the rate of cyclization reactions by stabilizing charged intermediates. Specifically, dry THF is noted to improve the solubility of spirocyclic intermediates during alkylation steps.
Catalyst selection is another key area for optimization. In the [2+2] cycloaddition step for the formation of the azaspiro[3.5]nonane core, the use of a zinc/copper couple has proven effective. For other transformations, such as the removal of protecting groups or cross-coupling reactions, different catalytic systems are employed. For example, palladium on carbon is an efficient catalyst for removing benzyl (B1604629) protecting groups. smolecule.com
A two-step synthesis method for 7-oxo-2-azaspiro[3.5]nonane has been reported to achieve a yield of over 82%, highlighting the potential for high-yielding scalable processes with mild reaction conditions and convenient post-treatment. google.com The purification of the final hydrochloride salt can achieve a purity of up to 98%.
The following table summarizes key optimization parameters and their effects:
| Parameter | Optimization Strategy | Effect on Reaction |
| Temperature | Cooling to -20°C during LiAlH₄ reductions | Minimizes side reactions |
| Solvent | Use of polar aprotic solvents (e.g., THF, DMF) | Enhances cyclization kinetics |
| Solvent | Use of dry THF | Improves solubility of intermediates |
| Catalyst | Zinc/copper couple in [2+2] cycloaddition | Effective for spirocyclic core construction |
| Catalyst | Alane (AlH₃) in reductions | Enhances selectivity for certain alcohol derivatives |
Novel Synthetic Transformations Applicable to Azaspiro[3.5]nonane Derivatives
The development of novel synthetic methods provides new avenues for the efficient construction and functionalization of the azaspiro[3.5]nonane scaffold. Radical cyclizations, domino processes, and transition-metal catalyzed reactions are at the forefront of these innovative strategies.
Radical Cyclization and Domino Processes
Radical cyclization offers a powerful alternative for the synthesis of spirocyclic systems, including the azaspiro[3.5]nonane core. smolecule.com These methods involve the generation of a radical species that undergoes an intramolecular cyclization to form the spirocyclic framework. smolecule.com Domino radical bicyclization, in particular, has emerged as an elegant strategy for constructing azaspiro scaffolds in a single step from acyclic precursors. smolecule.com This approach has been successfully applied to the synthesis of 1-azaspiro[4.4]nonane derivatives, a related spirocyclic system, through a cascade radical bicyclization process involving oxime ethers. acs.org
In these domino reactions, an aryl radical can be generated and undergo an intramolecular addition to a C=N bond, followed by a second cyclization to form the spirocyclic product. acs.org The use of radical initiators like 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) in the presence of a radical mediator such as tributyltin hydride (Bu₃SnH) facilitates these transformations. acs.org While direct examples for the synthesis of this compound using this method are not prevalent in the reviewed literature, the principles are applicable. A copper-catalyzed domino process has also been described for the synthesis of other complex heterocyclic systems. researchgate.net
Transition-Metal Catalyzed Reactions for Azaspiro[3.5]nonane Functionalization
Transition-metal catalysis has become an indispensable tool for the synthesis and functionalization of complex molecules, including azaspiro[3.5]nonane derivatives. chemshuttle.com Palladium-catalyzed reactions are particularly prominent in this area. smolecule.com
For instance, palladium-catalyzed cross-coupling reactions can be used to introduce various substituents onto the azaspiro[3.5]nonane scaffold. smolecule.com Furthermore, palladium-catalyzed annulation reactions provide an efficient means of constructing the spirocyclic core itself. smolecule.com One such method involves an intramolecular C–S bond formation to yield a spirocyclic core, catalyzed by Pd(OAc)₂ with bidentate ligands under microwave irradiation.
Palladium-catalyzed hydrogenolysis is another valuable technique, used for the cleavage of protecting groups such as the benzyl group, which is crucial for exposing reactive sites for further functionalization. smolecule.com The choice of the palladium catalyst and ligands is critical for achieving high efficiency and selectivity in these transformations.
The following table provides examples of transition-metal catalyzed reactions applicable to azaspiro[3.5]nonane synthesis:
| Reaction Type | Catalyst System | Application |
| Spirocyclization | Pd(OAc)₂ with bidentate ligands | Intramolecular C–S bond formation to form the spirocyclic core |
| Cross-Coupling | Palladium catalysts | Introduction of substituents onto the scaffold smolecule.com |
| Annulation | Palladium catalysts | Construction of the spirocyclic amine architecture smolecule.com |
| Hydrogenolysis | Palladium on carbon | Cleavage of benzyl protecting groups smolecule.com |
Conformational Analysis and Stereochemical Considerations of Azaspiro 3.5 Nonane Frameworks
Theoretical and Experimental Probes for Spirocyclic Conformational Landscapes
The conformational landscapes of spirocyclic systems like azaspiro[3.5]nonane are elucidated through a combination of theoretical and experimental methods. X-ray crystallography provides definitive experimental evidence of the solid-state conformation, revealing the precise bond angles, bond lengths, and spatial arrangement of the constituent rings. researchgate.net For instance, single-crystal X-ray diffraction of derivatives can confirm the perpendicular alignment of the two rings forced by the spiro junction. smolecule.com
Theoretical probes, particularly Density Functional Theory (DFT) calculations, have become indispensable for predicting and understanding the conformational preferences of these molecules. researchgate.netmdpi.com These computational methods allow for the exploration of various possible conformations and the determination of their relative energies, providing insights into the most stable arrangements. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are also crucial for analyzing the conformational dynamics in solution.
Computational Chemistry in Elucidating Azaspiro[3.5]nonane Conformations
Computational chemistry serves as a powerful tool for dissecting the complex conformational behavior of azaspiro[3.5]nonanes.
Molecular mechanics and quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of azaspiro[3.5]nonane derivatives. chemmethod.com DFT calculations can predict the most stable conformations by optimizing the geometry of the molecule and calculating its electronic energy. researchgate.net These methods have been successfully used to rationalize the stereochemical outcomes of reactions involving azaspiro compounds. nih.gov For example, DFT calculations can elucidate the transition states of catalytic processes, guiding the rational design of catalysts for stereoselective synthesis. smolecule.com
Table 1: Representative Applications of Computational Chemistry in Spirocycle Analysis
| Computational Method | Application in Azaspiro[3.5]nonane Analysis | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Predicting stable conformations and transition states. | smolecule.com |
| Molecular Dynamics (MD) | Analyzing conformational stability and flexibility. |
Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational stability of the azaspiro[3.5]nonane framework. By simulating the movement of atoms over time, MD can reveal the flexibility of the molecule and the stability of different conformations in various environments. nih.gov These simulations are particularly useful for understanding how the spirocyclic core interacts with its environment, such as solvent molecules or biological macromolecules. For instance, MD simulations have been used to compare the interactions of spirocycle-containing molecules with target proteins.
Stereochemical Control in Azaspiro[3.5]nonane Synthesis and its Impact on Molecular Geometry
The use of chiral auxiliaries or catalysts in the synthesis can control the stereochemical outcome of the reaction. beilstein-journals.org For example, the addition of Grignard reagents to chiral N-tert-butanesulfinyl imines has been shown to proceed with high diastereoselectivity, enabling the synthesis of enantiomerically enriched azaspiro compounds. nih.gov The strategic placement of protecting groups can also influence the stereochemistry of subsequent reactions. google.coma2bchem.com The synthesis of a series of methyl-substituted 2,7-diazaspiro[3.5]nonane ring systems highlights the development of methods to create these complex structures with defined stereochemistry. researchgate.net The resulting stereoisomers can exhibit distinct conformational preferences, which can be crucial for their intended applications. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 7-(Boc-amino)-2-azaspiro[3.5]nonane |
| 1-phenyl-2-azaspiro[3.4]octane |
| 1-phenyl-2-azaspiro[3.5]nonane |
| 2,7-diazaspiro[3.5]nonane |
| 2,5-Dioxa-8-azaspiro[3.5]nonane |
| 7-acetyl-7-azaspiro[3.5]nonane-1,3-dione |
| 1-azaspiro[3.5]nonane |
| 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane |
| tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate |
| 2-Oxa-6-azaspiro[3.5]nonane |
| 1-azaspiro[3.5]nonan-2-ona-5,7-carbolactone |
| 2-azaspiro[3.5]nonane |
| Methyl 7-Oxa-2-Azaspiro[3.5]Nonane-5-Carboxylate Hydrochloride |
| 6-Oxa-2-azaspiro[3.5]nonane oxalate |
| spiro[2.2]pentane |
| spiro[3.3]heptane |
| tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate |
| 7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide |
| 1-Thia-6-azaspiro[3.5]nonane hydrochloride |
| spiro[3.5]nonane |
| 2-azaspiro[3.3]heptane |
| 7-azaspiro[3.5]nonane-7-carboxamide |
Functionalization, Derivatization, and Protecting Group Chemistry of Azaspiro 3.5 Nonane Scaffolds
Strategies for Chemical Diversification of the Azaspiro[3.5]nonane Core
The chemical diversification of the azaspiro[3.5]nonane core is a key strategy for accessing novel compounds with potential therapeutic applications. The rigid spirocyclic framework provides a fixed orientation for substituents, which can enhance binding to biological targets. smolecule.com A primary approach to diversification involves the functionalization of the nitrogen atoms and the carbon backbone of the azaspiro[3.5]nonane ring system.
Starting from readily available materials like N-Boc-4-piperidone, the azaspiro[3.5]nonane scaffold can be constructed through reactions such as the Wittig reaction to introduce a methylene (B1212753) group, followed by cyclization. This core structure then serves as a versatile platform for a variety of chemical modifications. For instance, the ketone functionality in intermediates like N-Boc-7-azaspiro[3.5]nonan-2-one can be a focal point for diversification. synquestlabs.com Reduction of the ketone yields an alcohol, which can be further functionalized. Reductive amination attempts on such ketones have also been explored, though they can sometimes lead to ring-opening reactions. core.ac.uk
Another key strategy for diversification is the use of orthogonally protected diamine scaffolds, such as 2,7-diazaspiro[3.5]nonane systems. researchgate.net These allow for the selective functionalization of each nitrogen atom through methods like reductive amination or amidation, providing access to a wide range of derivatives. researchgate.net The ability to introduce different substituents at specific positions on the scaffold is crucial for tuning the physicochemical and biological properties of the resulting molecules.
The diversification of the azaspiro[3.5]nonane core is not limited to the modification of existing functional groups. Skeletal diversification strategies, such as those involving gold-catalyzed rearrangements of propargylic alcohols, can be employed to create more complex spirocyclic and bicyclic scaffolds. nih.gov This highlights the potential to significantly alter the core structure itself, leading to new classes of compounds.
The following table summarizes common strategies for the chemical diversification of the azaspiro[3.5]nonane core:
| Strategy | Description | Key Intermediates/Reagents |
| Functionalization of Ketone Intermediates | Reduction of a ketone to an alcohol, followed by further reactions, or reductive amination. | N-Boc-7-azaspiro[3.5]nonan-2-one, Sodium borohydride (B1222165), Sodium triacetoxyborohydride |
| Orthogonal Protection of Diamines | Use of differently protected diamines to allow for selective functionalization at each nitrogen atom. | N-Boc-N'-Cbz-2,7-diazaspiro[3.5]nonane |
| Skeletal Rearrangements | Gold-catalyzed rearrangements of propargylic alcohols to generate novel spirocyclic systems. | Propargylic alcohols, Gold catalysts |
| Modification of Amine Functionality | Acylation, alkylation, or sulfonylation of the amine groups on the azaspiro[3.5]nonane ring. | Acyl chlorides, Alkyl halides, Sulfonyl chlorides |
Selective Introduction and Transformation of Functional Groups
The selective introduction and transformation of functional groups on the azaspiro[3.5]nonane scaffold are critical for the synthesis of complex and targeted molecules. The presence of multiple reactive sites, such as the two nitrogen atoms in a diazaspiro[3.5]nonane or the amino and other functional groups in a monospirocycle, necessitates careful control over reaction conditions to achieve the desired regioselectivity.
One of the primary challenges and opportunities lies in the differential reactivity of the nitrogen atoms in a diazaspiro[3.5]nonane system. By employing orthogonal protecting groups, one nitrogen can be masked while the other is selectively functionalized. researchgate.net For example, in a 2,7-diazaspiro[3.5]nonane, one nitrogen can be protected with a Boc group and the other with a Cbz group, allowing for selective deprotection and subsequent reaction at either site.
The transformation of existing functional groups is another key aspect. For instance, a ketone can be reduced to an alcohol, which can then be oxidized back to a ketone or converted to other functionalities. The amino group in 7-(Boc-amino)-2-azaspiro[3.5]nonane can be deprotected to reveal a primary amine, which can then undergo a variety of reactions, including acylation, alkylation, and sulfonylation. smolecule.com
The introduction of functional groups can also be achieved through multi-step synthetic sequences. For example, starting from a suitable piperidine (B6355638) derivative, a spirocyclic core can be formed, followed by the introduction of amino and carboxylate groups through selective functionalization techniques. smolecule.com The choice of reagents and reaction conditions is paramount to ensure high yields and purity of the desired product.
The table below provides examples of selective functional group transformations on the azaspiro[3.5]nonane scaffold:
| Starting Material | Reagents and Conditions | Product | Transformation |
| N-Boc-7-azaspiro[3.5]nonan-2-one | Sodium borohydride (NaBH4) | N-Boc-7-azaspiro[3.5]nonan-2-ol | Ketone reduction to alcohol |
| This compound | Trifluoroacetic acid (TFA) or HCl | 2-Azaspiro[3.5]nonan-7-amine | Boc deprotection to primary amine highfine.com |
| 2-Azaspiro[3.5]nonan-7-amine | Acyl chloride, base | N-acylated-2-azaspiro[3.5]nonan-7-amine | Amine acylation |
| 2-Azaspiro[3.5]nonan-7-amine | Aldehyde/ketone, reducing agent | N-alkylated-2-azaspiro[3.5]nonan-7-amine | Reductive amination |
Orthogonal Protecting Group Strategies in Complex Azaspiro[3.5]nonane Synthesis
In the synthesis of complex molecules containing the azaspiro[3.5]nonane scaffold, particularly those with multiple reactive functional groups, orthogonal protecting group strategies are indispensable. researchgate.net An orthogonal protecting group strategy involves the use of multiple protecting groups that can be removed under different, non-interfering conditions. organic-chemistry.org This allows for the selective deprotection and functionalization of specific sites within a molecule while other sensitive groups remain protected. organic-chemistry.org
A common and powerful orthogonal pair is the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. The Boc group is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), while the Cbz group is typically removed by catalytic hydrogenolysis. highfine.com This differential reactivity allows for the selective unmasking of either a Boc-protected amine or a Cbz-protected amine in the presence of the other.
For example, in the synthesis of a complex 2,7-diazaspiro[3.5]nonane derivative, one nitrogen can be protected with a Boc group and the other with a Cbz group. This enables the selective removal of the Boc group to functionalize the first nitrogen, followed by the removal of the Cbz group to modify the second nitrogen, or vice versa. This stepwise approach is crucial for building intricate molecular architectures with well-defined substitution patterns. researchgate.net
Other protecting groups can also be incorporated into an orthogonal strategy. For instance, the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, can be used in conjunction with acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. sigmaaldrich.comiris-biotech.de The choice of protecting groups depends on the specific functional groups present in the molecule and the planned synthetic route.
The following table illustrates a hypothetical orthogonal protecting group strategy in the synthesis of a disubstituted 2,7-diazaspiro[3.5]nonane:
| Step | Reaction | Protecting Groups Present | Description |
| 1 | Protect one nitrogen with Boc anhydride. | N-Boc | The primary amine is protected as a Boc-carbamate. |
| 2 | Protect the other nitrogen with benzyl (B1604629) chloroformate. | N-Boc, N'-Cbz | The second amine is protected as a Cbz-carbamate. |
| 3 | Treat with acid (e.g., TFA). | N'-Cbz | The Boc group is selectively removed. |
| 4 | Functionalize the free amine (e.g., acylation). | N'-Cbz, N-Acyl | The first nitrogen is functionalized. |
| 5 | Perform catalytic hydrogenolysis. | N-Acyl | The Cbz group is removed. |
| 6 | Functionalize the second free amine. | N-Acyl, N'-Functionalized | The second nitrogen is functionalized. |
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. highfine.comsemanticscholar.org In the context of this compound, the Boc group serves to protect the primary amino group at the 7-position, allowing for selective reactions to occur at other positions of the molecule, such as the secondary amine at the 2-position. lookchem.com
The introduction of the Boc group is typically achieved by reacting the corresponding primary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This reaction is generally high-yielding and chemoselective for the amino group.
The selective removal of the Boc group is a key step in many synthetic sequences involving this compound. This deprotection is most commonly accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent like ethyl acetate (B1210297) or dioxane. smolecule.com The products of this reaction are the free amine and gaseous byproducts (isobutylene and carbon dioxide), which are easily removed. highfine.com
The acidic conditions required for Boc removal are generally mild enough to be compatible with a wide range of other functional groups. However, care must be taken if other acid-sensitive groups are present in the molecule. In such cases, alternative methods for Boc deprotection under neutral or basic conditions might be considered, although these are less common. highfine.com
The selective removal of the Boc group from this compound unmasks the primary amine, which can then be used in a variety of subsequent reactions, such as amide bond formation, reductive amination, or alkylation, to build more complex molecules. smolecule.com
Post-synthetic Modification and Late-stage Functionalization
Post-synthetic modification and late-stage functionalization (LSF) are powerful strategies in drug discovery and chemical biology that involve the introduction of new functional groups into a complex molecule at a late stage of the synthesis. wikipedia.org This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR).
The this compound scaffold is well-suited for post-synthetic modification and LSF. After the construction of the core azaspiro[3.5]nonane ring system and the protection of the amino group, the secondary amine at the 2-position provides a convenient handle for a variety of transformations. For example, acylation, sulfonylation, or reductive amination can be performed on the deprotected secondary amine to introduce a diverse range of substituents. core.ac.uk
Similarly, after the selective removal of the Boc group from the 7-amino position, the resulting primary amine can be subjected to a wide array of functionalization reactions. smolecule.com This allows for the systematic modification of this part of the molecule to probe its interactions with biological targets.
Late-stage functionalization can also involve the modification of the carbon skeleton of the azaspiro[3.5]nonane ring. While more challenging, reactions such as C-H activation could potentially be employed to introduce new functional groups directly onto the carbocyclic portion of the scaffold.
The ability to perform post-synthetic modifications on the this compound scaffold significantly enhances its value as a building block in medicinal chemistry. It enables the efficient synthesis of a diverse collection of compounds for biological screening, accelerating the drug discovery process.
Applications of Azaspiro 3.5 Nonane Scaffolds in Contemporary Drug Discovery Research
Role of Azaspiro[3.5]nonane as a Privileged Scaffold in Medicinal Chemistry
The azaspiro[3.5]nonane framework is considered a privileged scaffold in medicinal chemistry. Privileged scaffolds are molecular structures that are capable of binding to multiple biological targets, often with high affinity, making them valuable starting points for the design of new drugs for various diseases ufrj.brnih.gov. The utility of the azaspiro[3.5]nonane scaffold stems from its inherent three-dimensional nature, which provides a fixed and predictable orientation of substituents in space bldpharm.com. This rigidity can lead to enhanced binding affinity and selectivity for a target protein by minimizing the entropic penalty associated with the binding of more flexible molecules.
Spirocycles, by definition, contain a central quaternary carbon atom that joins two rings bldpharm.com. This feature increases the fraction of sp³-hybridized carbons (Fsp³) within a molecule, a parameter that has been correlated with a higher probability of success in clinical trials bldpharm.com. The non-planar structure of azaspiro[3.5]nonanes allows for the exploration of three-dimensional chemical space, moving away from the "flatland" of traditional aromatic and heteroaromatic compounds univ.kiev.uauniv.kiev.ua. This can lead to improved physicochemical properties, such as solubility and metabolic stability, and can help to establish novel intellectual property positions for new drug candidates bldpharm.comspirochem.com. The versatility of the azaspiro[3.5]nonane core is demonstrated by its incorporation into a wide range of biologically active compounds, targeting different receptors and enzymes nih.govnih.govnih.gov.
Bioisosteric Replacement Strategies Utilizing Azaspiro[3.5]nonane Derivatives
Bioisosterism, the strategy of replacing a functional group in a molecule with another that has similar physical and chemical properties, is a cornerstone of modern drug design ctppc.orgnih.gov. This approach is used to fine-tune a compound's potency, selectivity, and pharmacokinetic properties spirochem.comctppc.org. Azaspiro[3.5]nonane derivatives have proven to be effective bioisosteres for more common heterocyclic ring systems.
The azaspiro[3.5]nonane scaffold can effectively mimic the structure and function of common heterocycles like piperidine (B6355638) and piperazine (B1678402), which are ubiquitous in approved drugs. For instance, the 2-azaspiro[3.3]heptane fragment, a related smaller spirocycle, is now commonly regarded as a piperidine bioisostere univ.kiev.ua. Similarly, azaspiro[3.5]nonane derivatives can be designed to present a nitrogen atom in a spatially analogous position to that in a piperidine or piperazine ring, thus preserving key interactions with a biological target.
The advantage of using a spirocyclic mimic lies in its potential to improve metabolic stability. Piperidine-containing structures can be susceptible to oxidation by metabolic enzymes, a weak spot that can be addressed by the introduction of a spirocyclic core univ.kiev.ua. For example, the replacement of a piperidine fragment in the local anesthetic Bupivacaine with a spirocyclic amino acid led to an analog with enhanced activity and a longer duration of action univ.kiev.ua. Furthermore, diazaspiro alkanes have been used as modified amino cores to replace piperazine in dopamine (B1211576) D3 receptor ligands, leading to an alleviation of off-target effects, such as serotonin (B10506) receptor binding nih.gov.
A key advantage of spirocyclic scaffolds is their profound impact on molecular shape and the spatial arrangement of functional groups bldpharm.com. Unlike flat aromatic rings, the rigid, three-dimensional structure of the azaspiro[3.5]nonane core allows for precise control over the exit vectors of substituents. This means that functional groups can be positioned in specific regions of three-dimensional space to optimize interactions with a target protein's binding pocket chemrxiv.org.
This "three-dimensional vectorization" is crucial for enhancing ligand/receptor complementarity bldpharm.com. By replacing more flexible or planar moieties with a rigid spirocyclic scaffold, medicinal chemists can lock the molecule into a more bioactive conformation. This can improve potency and selectivity by ensuring that key functional groups are maintained in the optimal orientation for binding, while also potentially reducing interactions with off-target proteins bldpharm.comchemrxiv.org.
Design and Synthesis of Ligands for Specific Biological Targets
The structural and physicochemical advantages of the azaspiro[3.5]nonane scaffold have been successfully exploited in the design and synthesis of potent and selective ligands for a variety of enzymes and receptors.
The azaspiro[3.5]nonane core has been incorporated into molecules designed to modulate the activity of specific enzymes. The rigid framework can position key functional groups to interact with an enzyme's active site with high precision. For example, in the development of inhibitors for nicotinamide (B372718) phosphoribosyltransferase (NAMPT), replacing an aromatic linker with an azaspiro[2.5]octane, a closely related scaffold, improved binding potency while minimizing off-target interactions with the CYP2C9 enzyme chemrxiv.org. This demonstrates the potential of spirocyclic scaffolds to enhance both efficacy and safety profiles. The synthesis of such scaffolds has become more accessible, with enzymatic methods being developed to produce azaspiroalkanes in high yield and with excellent control over stereochemistry, facilitating their use in drug discovery programs chemrxiv.orgnih.govchemrxiv.org.
The azaspiro[3.5]nonane scaffold has proven particularly valuable in the development of ligands for G-protein coupled receptors (GPCRs) and other receptor types, where selectivity is often a major challenge.
Sigma Receptors: Sigma receptors (σ₁ and σ₂) are involved in numerous biological processes and are targets for conditions like pain and neurological disorders nih.govnih.gov. A series of 2,7-diazaspiro[3.5]nonane derivatives have been developed as potent sigma receptor ligands nih.gov. These compounds displayed a range of affinities, with some showing low nanomolar potency for the σ₁ receptor and a preference over the σ₂ receptor. The data below highlights the binding affinities of selected 2,7-diazaspiro[3.5]nonane derivatives.
| Compound | Ki for σ₁R (nM) | Ki for σ₂R (nM) | Selectivity (σ₂/σ₁) |
|---|---|---|---|
| 4b | 2.7 | 27 | 10.0 |
| 4c | 3.5 | - | - |
| 5b | 13 | 102 | 7.8 |
| 8f | 10 | 165 | 16.5 |
Data sourced from research on 2,7-diazaspiro[3.5]nonane derivatives as sigma receptor ligands nih.gov.
Dopamine Receptors: Dopamine receptors, particularly the D₃ subtype, are important targets for treating neuropsychiatric disorders. The development of selective D₃ receptor antagonists has been a significant goal. Researchers have successfully designed potent and highly selective D₃ receptor antagonists by incorporating diazaspiro alkane cores, including 2,7-diazaspiro[3.5]nonane, into their ligand architectures nih.gov. These spirocyclic cores provide unique spatial modifications not accessible with traditional piperazine rings, leading to favorable interactions within the D₃ receptor binding pocket and high selectivity over the closely related D₂ receptor nih.gov.
The following table presents binding data for novel D₃ receptor antagonists featuring diazaspiro alkane cores.
| Compound | D₃R Ki (nM) | D₂R Ki (nM) | Selectivity (D₂/D₃) |
|---|---|---|---|
| 11 | 122 | >10000 | >82 |
| 14 | 31.4 | 8300 | 264 |
| 15a | 25.6 | 23150 | 905 |
| 15c | 30.7 | 14500 | 472 |
Data from a study on potent and selective D₃ receptor antagonists with diazaspiro alkane cores nih.gov.
Structure-Activity Relationship (SAR) Studies on Azaspiro[3.5]nonane Derivatives
The utility of the azaspiro[3.5]nonane scaffold in guiding medicinal chemistry efforts is exemplified by the development of potent and selective inhibitors for various biological targets. The defined stereochemistry of the spirocyclic core allows for a nuanced understanding of how substituent placement impacts biological activity.
A notable example of SAR studies involving the 2,7-diazaspiro[3.5]nonane scaffold is in the discovery of covalent inhibitors of KRAS G12C, a challenging cancer target. researchgate.net In this research, a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives were synthesized and evaluated for their inhibitory activity. The 2,7-diazaspiro[3.5]nonane moiety was identified as a key component that binds within the switch-II pocket of the KRAS G12C protein. researchgate.net
Systematic modifications of a lead compound, which featured the 2,7-diazaspiro[3.5]nonane core, led to the identification of a potent inhibitor with high metabolic stability and in vivo anti-tumor activity. researchgate.net The SAR studies revealed that derivatization at the 7-position of the diazaspiro[3.5]nonane ring with a substituted quinazoline (B50416) moiety was crucial for potent inhibitory activity. Further optimization of the quinazoline substituent led to a compound with a dose-dependent antitumor effect in a xenograft mouse model. researchgate.net
The following interactive table summarizes the structure-activity relationships of a series of 2,7-diazaspiro[3.5]nonane derivatives as KRAS G12C inhibitors, highlighting the impact of substitutions on inhibitory potency.
| Compound ID | R Group (Substitution at N7 of the 2,7-diazaspiro[3.5]nonane core) | IC50 (nM) for KRAS G12C |
| 5c (Lead Compound) | 6-chloro-8-fluoro-7-(1H-indazol-4-yl)-2-((1-methylpiperidin-4-yl)amino)quinazolin-4-yl | 10.5 |
| 7a | 6-chloro-8-fluoro-7-(1-methyl-1H-indazol-4-yl)-2-((1-methylpiperidin-4-yl)amino)quinazolin-4-yl | 5.2 |
| 7b | 6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-((1-methylpiperidin-4-yl)amino)quinazolin-4-yl | 3.1 |
| 7c | 6-chloro-8-fluoro-7-(1-methyl-1H-pyrazol-4-yl)-2-((1-methylpiperidin-4-yl)amino)quinazolin-4-yl | 8.9 |
| 7d | 6-chloro-8-fluoro-7-(1H-indol-4-yl)-2-((1-methylpiperidin-4-yl)amino)quinazolin-4-yl | 15.2 |
Data compiled from publicly available research on KRAS G12C inhibitors.
In another study focused on GPR119 agonists, a series of 7-azaspiro[3.5]nonane derivatives were synthesized and evaluated. The SAR in this series demonstrated that optimization of the piperidine N-capping group and an aryl group led to a potent GPR119 agonist with a favorable pharmacokinetic profile and glucose-lowering effect in diabetic rats.
Exploration of Azaspiro[3.5]nonane as Building Blocks in Fragment-Based Drug Design
Fragment-based drug design (FBDD) has become a powerful strategy for the discovery of high-quality lead compounds. This approach relies on the screening of low-molecular-weight compounds (fragments) that can be elaborated into more potent drug candidates. Spirocyclic scaffolds, including azaspiro[3.5]nonane, are of particular interest in FBDD due to their inherent three-dimensionality, which can lead to improved pharmacophore coverage and better physicochemical properties of the resulting leads. spirochem.com
The 7-(Boc-amino)-2-azaspiro[3.5]nonane scaffold is an attractive building block for the creation of fragment libraries. The Boc-protecting group allows for the controlled and directed elaboration of the fragment, should it be identified as a hit in a screening campaign. The rigid spirocyclic core can present functional groups in well-defined vectors, which is advantageous for exploring the topology of a protein's binding site.
While specific examples of the direct use of this compound as a fragment in a screening library are not widely reported in the literature, the principles of FBDD strongly support its potential utility. The synthesis of orthogonally protected spirocyclic amines is a known strategy for generating versatile building blocks for medicinal chemistry. researchgate.net These building blocks can be used to create libraries of diverse and structurally novel compounds for screening.
The general advantages of using spirocyclic building blocks like azaspiro[3.5]nonanes in FBDD include:
Increased Three-Dimensionality: Moving away from flat, aromatic structures can lead to improved solubility and metabolic stability. sigmaaldrich.com
Defined Exit Vectors: The rigid nature of the scaffold allows for the precise positioning of substituents, facilitating the exploration of chemical space around a binding pocket. sigmaaldrich.com
Novelty and Patentability: The unique structures of spirocycles can provide a competitive advantage in terms of intellectual property.
The following table outlines the key physicochemical properties of the core 2,7-diazaspiro[3.5]nonane scaffold, which are relevant for its consideration in fragment library design.
| Property | Value | Significance in FBDD |
| Molecular Weight | 126.21 g/mol | Falls within the typical range for fragments, allowing for significant elaboration. |
| logP (calculated) | -1.2 | Indicates good aqueous solubility, which is crucial for biophysical screening assays. |
| Number of Hydrogen Bond Donors | 2 | Provides opportunities for directed interactions with the target protein. |
| Number of Hydrogen Bond Acceptors | 2 | Offers additional points for hydrogen bonding. |
| Fraction of sp3 Carbons (Fsp3) | 1.0 | High sp3 character contributes to the three-dimensional shape and can improve solubility and metabolic stability. |
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for preparing 7-(Boc-amino)-2-azaspiro[3.5]nonane, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via multistep cyclization. A high-yield (>82%) approach involves lithium aluminum hydride-mediated reduction of intermediates (e.g., 7-oxo-2-azaspiro[3.5]nonane derivatives) under mild conditions . For Boc-protected analogs, tert-butyl carbamate is introduced during cyclization or via post-synthetic modification using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
- Optimization Tips :
- Use anhydrous solvents to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Scale-up requires temperature-controlled cyclization to maintain regioselectivity .
Q. How does the spirocyclic structure of this compound influence its physicochemical properties?
- Structural Analysis : The spirocyclic framework introduces conformational rigidity, reducing entropy penalties during target binding. Boc protection enhances solubility in organic solvents, critical for NMR characterization (e.g., NOESY for stereochemical confirmation) .
- Key Data :
| Property | Value/Description | Source |
|---|---|---|
| LogP (Boc-protected) | ~2.1 (predicted) | Computational models |
| pKa (amine) | ~8.5 (unprotected) | Titration studies |
Advanced Research Questions
Q. What experimental approaches are recommended to resolve discrepancies in reported binding affinities of 2-azaspiro[3.5]nonane derivatives for sigma receptors (S1R/S2R)?
- Case Study : Derivatives like 4b (KiS1R = 2.7 nM) and 5b (KiS1R = 13 nM) show variable affinities due to substituent effects. Use orthogonal assays:
- Radioligand competition assays (³H-(+)-pentazocine for S1R).
- Functional cAMP assays to distinguish agonists/antagonists .
Q. How can computational modeling guide the design of this compound derivatives as bioisosteres for pipecolic acid?
- Methodology :
- Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in enzyme active sites (e.g., HCV NS3 protease) .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (IC50 <10 µM for HCV NS3) .
Q. What strategies mitigate off-target effects when evaluating 2-azaspiro[3.5]nonane-based therapeutics in vivo?
- Experimental Design :
- Selectivity Screening : Test against panels of GPCRs, kinases, and ion channels (e.g., Eurofins CEREP panels).
- Dose Escalation : In murine neuropathic pain models, 20 mg/kg doses achieve antiallodynic effects without toxicity .
Comparative and Mechanistic Questions
Q. How do structural modifications (e.g., Boc vs. tosyl protection) alter the biological activity of 2-azaspiro[3.5]nonane derivatives?
- Data-Driven Analysis :
| Derivative | Target Activity (IC50) | Functional Outcome |
|---|---|---|
| Boc-protected | HCV NS3: <10 µM | Potent inhibition |
| Tosyl-protected | MMP-2: 0.95 µM | Moderate inhibition |
- Mechanistic Insight : Boc groups enhance membrane permeability, while tosyl groups increase electrophilicity for covalent binding .
Q. What in vitro and in vivo models are most relevant for assessing the neuroprotective potential of this compound?
- Models :
- In Vitro : Primary neuron cultures exposed to oxidative stress (H₂O₂) to measure caspase-3 activation.
- In Vivo : Chronic constriction injury (CCI) in mice for neuropathic pain reversal .
- Outcome Metrics :
- Reduction in pro-inflammatory cytokines (IL-6, TNF-α).
- Mechanical hypersensitivity thresholds (von Frey test) .
Data Contradiction Analysis
Q. Why do some studies report conflicting metabolic stability data for spirocyclic amines?
- Root Cause : Variability arises from:
- Species Differences : Human vs. rodent CYP450 isoform selectivity.
- Assay Conditions : Microsomal protein concentration (0.5 mg/mL vs. 1 mg/mL) .
- Resolution : Standardize protocols using pooled human liver microsomes and LC-MS/MS quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
